Desmethylcabozantinib

Description

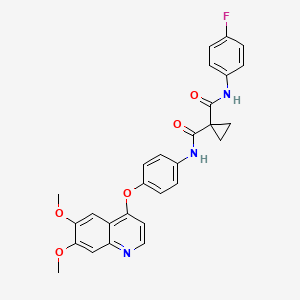

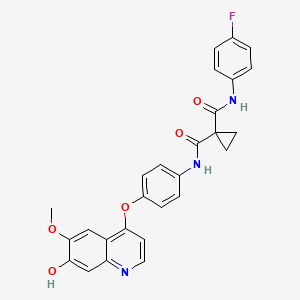

Structure

3D Structure

Properties

Molecular Formula |

C27H22FN3O5 |

|---|---|

Molecular Weight |

487.5 g/mol |

IUPAC Name |

1-N'-(4-fluorophenyl)-1-N-[4-(7-hydroxy-6-methoxyquinolin-4-yl)oxyphenyl]cyclopropane-1,1-dicarboxamide |

InChI |

InChI=1S/C27H22FN3O5/c1-35-24-14-20-21(15-22(24)32)29-13-10-23(20)36-19-8-6-18(7-9-19)31-26(34)27(11-12-27)25(33)30-17-4-2-16(28)3-5-17/h2-10,13-15,32H,11-12H2,1H3,(H,30,33)(H,31,34) |

InChI Key |

CUMXVRCMCHLCHR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1O)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F |

Origin of Product |

United States |

Foundational & Exploratory

Desmethylcabozantinib: A Technical Overview of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylcabozantinib is one of the major metabolites of cabozantinib, a potent multi-targeted tyrosine kinase inhibitor (TKI) approved for the treatment of several cancers. The clinical activity of the parent drug, cabozantinib, is attributed to its robust inhibition of key receptor tyrosine kinases (RTKs) involved in tumor progression, angiogenesis, and metastasis. Understanding the pharmacological profile of its metabolites is crucial for a comprehensive assessment of the drug's overall efficacy and safety. This technical guide provides an in-depth analysis of the mechanism of action of this compound, based on available preclinical data.

Core Mechanism of Action

The primary mechanism of action of this compound mirrors that of its parent compound, cabozantinib, which involves the inhibition of multiple receptor tyrosine kinases. The principal targets include:

-

MET (Mesenchymal-Epithelial Transition factor): A key driver of cell motility, invasion, and proliferation.

-

VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): A critical mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

-

RET (Rearranged during Transfection): A receptor tyrosine kinase implicated in the development of certain types of thyroid and lung cancers.

By inhibiting these kinases, this compound, in principle, can disrupt the signaling pathways that promote tumor growth, survival, and the development of a supportive tumor microenvironment.

Comparative Potency

A pivotal aspect of this compound's pharmacology is its potency relative to cabozantinib. In vitro studies have demonstrated that the major metabolites of cabozantinib, including this compound, possess significantly reduced inhibitory activity against the primary target kinases. Specifically, the in vitro inhibition potencies of these metabolites are reported to be less than or equal to one-tenth of that of the parent cabozantinib against MET, RET, and VEGFR2.[1][2] This suggests that while the mechanism of action is conserved, the contribution of this compound to the overall clinical activity of cabozantinib is likely to be substantially lower than that of the parent drug.

Signaling Pathways

The signaling cascades affected by this compound are central to oncogenesis. The inhibition of MET, VEGFR2, and RET disrupts downstream signaling through pathways such as the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways, which are critical for cell cycle progression, survival, and proliferation.

Figure 1: Simplified signaling pathway showing the inhibition of MET, VEGFR2, and RET by Cabozantinib and this compound.

Quantitative Data

| Compound | Target Kinases | Relative Potency vs. Cabozantinib |

| This compound | MET, RET, VEGFR2 | ≤ 0.1x |

| Cabozantinib | MET, RET, VEGFR2 | 1x (Reference) |

Experimental Protocols

The precise experimental protocols used to determine the inhibitory activity of this compound are not detailed in the available literature. However, a general methodology for such an in vitro kinase inhibition assay can be described.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases (e.g., MET, VEGFR2, RET).

General Procedure:

-

Reagents and Materials:

-

Recombinant human kinase enzymes (MET, VEGFR2, RET).

-

Substrate peptides specific for each kinase.

-

Adenosine triphosphate (ATP), radio-labeled (e.g., ³³P-ATP) or non-labeled for detection systems.

-

Test compound (this compound) at various concentrations.

-

Assay buffer and necessary cofactors (e.g., MgCl₂).

-

Detection reagents (e.g., phosphospecific antibodies, luminescence reagents).

-

Microplates (e.g., 96-well or 384-well).

-

-

Assay Principle: The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase.

-

Workflow:

Figure 2: Generalized workflow for an in vitro kinase inhibition assay.

-

Data Analysis: The kinase activity is measured for each concentration of the test compound. The data are then plotted as the percentage of inhibition versus the log of the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Conclusion

This compound is a pharmacologically active metabolite of cabozantinib that retains the same multi-targeted kinase inhibition profile as the parent drug. However, its significantly lower in vitro potency against key oncogenic drivers such as MET, VEGFR2, and RET suggests that its direct contribution to the overall anti-tumor efficacy of cabozantinib is limited. Further studies would be beneficial to fully elucidate its pharmacokinetic-pharmacodynamic relationship and its potential role in the long-term therapeutic and safety profile of cabozantinib.

References

In Vitro Activity of Desmethylcabozantinib: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylcabozantinib is one of the major metabolites of Cabozantinib, a potent multi-tyrosine kinase inhibitor (TKI) approved for the treatment of several cancers. Cabozantinib targets key signaling pathways involved in tumor progression, angiogenesis, and metastasis, primarily through the inhibition of MET, vascular endothelial growth factor receptor 2 (VEGFR2), and RET. Understanding the in vitro activity of its metabolites, such as this compound, is crucial for a comprehensive assessment of the drug's overall pharmacological profile, including its efficacy and potential for off-target effects. This technical guide summarizes the available data on the in vitro activity of this compound, provides detailed experimental methodologies based on standard assays for TKIs, and visualizes the relevant biological pathways and experimental workflows.

Core Findings

Published research consistently indicates that this compound exhibits significantly reduced inhibitory potency against key kinases compared to its parent compound, Cabozantinib. Studies have shown that the in vitro inhibition potencies of the major metabolites of Cabozantinib, including this compound, are at most one-tenth that of Cabozantinib against the targeted kinases MET, RET, and VEGFR2.

Data Presentation

Table 1: Comparative Kinase Inhibition Profile

| Target Kinase | Cabozantinib IC50 (nM) | This compound IC50 (nM) | Fold Difference (approx.) |

| MET | 1.3 | ≥ 13 | ≥ 10x |

| VEGFR2 | 0.035 | ≥ 0.35 | ≥ 10x |

| RET | 5.2 | ≥ 52 | ≥ 10x |

| AXL | 7 | ≥ 70 | ≥ 10x |

| KIT | 4.6 | ≥ 46 | ≥ 10x |

| FLT3 | 11.3 | ≥ 113 | ≥ 10x |

Note: The IC50 values for Cabozantinib are sourced from various publications. The values for this compound are estimated based on the consistent finding that its potency is ≤1/10th that of Cabozantinib.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the in vitro activity of tyrosine kinase inhibitors like Cabozantinib and its metabolites. These protocols are based on standard practices in the field.

Kinase Inhibition Assay (Biochemical Assay)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.

Materials:

-

Purified recombinant kinases (e.g., MET, VEGFR2, RET)

-

Kinase-specific peptide substrate

-

ATP (Adenosine triphosphate)

-

This compound (and Cabozantinib as a control) dissolved in DMSO

-

Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-32P]ATP)

-

Microplates (e.g., 96-well or 384-well)

Procedure:

-

Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase assay buffer.

-

Add the diluted compound or DMSO (vehicle control) to the wells of the microplate.

-

Add the purified kinase and its specific peptide substrate to the wells.

-

Initiate the kinase reaction by adding a solution of ATP (at a concentration typically near the Km for each kinase).

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, a reagent is added to convert the ADP produced into a luminescent signal.

-

Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

-

Calculate the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).

Cellular Proliferation Assay

This assay measures the effect of a compound on the viability and growth of cancer cell lines.

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound in relevant cancer cell lines.

Materials:

-

Cancer cell lines known to be dependent on the target kinases (e.g., MET-amplified GTL-16 cells, RET-mutant TT cells).

-

Cell culture medium and supplements (e.g., DMEM, FBS).

-

This compound (and Cabozantinib as a control) dissolved in DMSO.

-

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®).

-

Microplates (e.g., 96-well).

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO (vehicle control).

-

Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.

-

Determine the GI50 value by plotting the percentage of growth inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway Inhibition

The following diagram illustrates the primary signaling pathways inhibited by Cabozantinib. This compound is expected to have a similar, albeit significantly weaker, inhibitory effect on these pathways.

Experimental Workflow: Kinase Inhibition Assay

The following diagram outlines the workflow for a typical in vitro kinase inhibition assay.

Desmethylcabozantinib: A Pharmacokinetic Profile

Abstract

This technical guide provides a comprehensive overview of the pharmacokinetic profile of desmethylcabozantinib, a metabolite of the multi-targeted tyrosine kinase inhibitor, cabozantinib. While clinical and preclinical research has extensively characterized the pharmacokinetics of cabozantinib and its major circulating metabolites, specific quantitative data for this compound remains limited. This document synthesizes the available information on the formation and metabolic fate of this compound, and contextualizes its likely pharmacokinetic properties based on the broader understanding of cabozantinib's disposition. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of cabozantinib and its metabolic pathways.

Introduction

Cabozantinib is a potent inhibitor of multiple receptor tyrosine kinases, including MET, vascular endothelial growth factor receptor 2 (VEGFR-2), and AXL, which are implicated in tumor angiogenesis, invasion, and metastasis[1]. Marketed under the trade names COMETRIQ® and CABOMETYX™, it is approved for the treatment of various malignancies, including medullary thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma[1][2].

Following oral administration, cabozantinib undergoes extensive metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system, leading to the formation of numerous metabolites[3]. One of these metabolites is this compound. Understanding the pharmacokinetic profile of individual metabolites is crucial for a complete assessment of a drug's safety and efficacy, as metabolites can contribute to both the therapeutic effect and potential toxicities.

This whitepaper focuses specifically on the pharmacokinetic profile of this compound, summarizing the available data on its absorption, distribution, metabolism, and excretion (ADME), and providing detailed experimental methodologies for its characterization.

Metabolism of Cabozantinib to this compound

In vitro studies using human liver microsomes have identified this compound as one of the products of cabozantinib's phase I metabolism[1][4]. The primary enzyme responsible for this metabolic conversion is CYP3A4, with cytochrome b5 demonstrating a stimulatory effect on this process[1][4][5]. In addition to demethylation, CYP3A4 also catalyzes other oxidative reactions, leading to the formation of cabozantinib N-oxide and monohydroxy cabozantinib[1][4].

The metabolic pathway leading to the formation of this compound is depicted in the following diagram:

Pharmacokinetic Profile

Direct and detailed pharmacokinetic data for this compound, such as its maximum plasma concentration (Cmax), time to maximum plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life, are not extensively reported in the available literature. The focus of human pharmacokinetic studies of cabozantinib has been on the parent drug and its major circulating metabolites, which include monohydroxy sulfate (EXEL-1646), 6-desmethyl amide cleavage product sulfate (EXEL-1644), and N-oxide (EXEL-5162)[3].

The relative plasma exposure of these major metabolites has been quantified, while this compound is generally considered a minor metabolite in terms of systemic exposure[3]. It is important to note that the major metabolites of cabozantinib have been shown to possess substantially lower inhibitory potency (≤1/10th) against key kinases such as MET, RET, and VEGFR2/KDR compared to the parent compound[3]. This suggests that this compound is also likely to be significantly less pharmacologically active than cabozantinib.

Absorption

This compound is formed via the metabolism of cabozantinib; therefore, its appearance in the systemic circulation is dependent on the absorption of the parent drug. Cabozantinib itself reaches peak plasma concentrations 2 to 5 hours after oral administration[6].

Distribution

Cabozantinib is highly bound to plasma proteins (≥99.7%)[6]. While specific data for this compound is not available, it is common for metabolites to also exhibit high protein binding, which would limit their volume of distribution.

Metabolism and Excretion

Following a single oral dose of radiolabeled cabozantinib in healthy volunteers, the majority of the radioactivity was recovered in the feces (approximately 54%) and a smaller portion in the urine (approximately 27%) over a 48-day period[3]. This indicates that both cabozantinib and its metabolites are primarily eliminated via the fecal route. Unchanged cabozantinib was a significant component in feces, but not detectable in urine[7]. It is presumed that this compound follows a similar excretion pathway.

Quantitative Data Summary

Due to the limited availability of specific pharmacokinetic parameters for this compound, a comparative table with cabozantinib is provided below to offer context.

| Parameter | Cabozantinib | This compound |

| Cmax (Maximum Concentration) | Dose-dependent | Not Reported |

| Tmax (Time to Cmax) | 2-5 hours[6] | Not Reported |

| AUC (Area Under the Curve) | Dose-dependent | Not Reported |

| Half-life (t1/2) | ~99 hours[7] | Not Reported |

| Protein Binding | ≥99.7%[6] | Not Reported |

| Primary Metabolizing Enzyme | CYP3A4[1][4][6] | Not Applicable (is a metabolite) |

| Primary Route of Excretion | Feces[3] | Presumed to be Feces |

Table 1: Summary of Pharmacokinetic Parameters.

Experimental Protocols

The quantification of this compound in biological matrices is typically performed as part of a broader bioanalytical method for cabozantinib and its metabolites. The most common technique is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation and Extraction

A generic workflow for the extraction of cabozantinib and its metabolites from plasma is outlined below.

LC-MS/MS Conditions

A representative set of LC-MS/MS conditions for the analysis of cabozantinib and its metabolites is provided in the table below. Specific parameters for this compound would need to be optimized.

| Parameter | Typical Conditions |

| LC Column | C18 reverse-phase column (e.g., Xbridge C18, 50 x 4.6 mm, 5 µm)[8] |

| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 10mM ammonium formate) and an organic solvent (e.g., methanol or acetonitrile)[8] |

| Flow Rate | 0.5 - 1.0 mL/min |

| Injection Volume | 5 - 20 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), positive mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Cabozantinib) | m/z 502.2 → 391.1[8] |

| MRM Transition (this compound) | Would require specific determination |

Table 2: Representative LC-MS/MS Parameters.

Signaling Pathways

Cabozantinib is a multi-targeted tyrosine kinase inhibitor. This compound, as a metabolite, would be expected to interact with the same signaling pathways as the parent compound, albeit with likely reduced potency. The primary signaling pathways inhibited by cabozantinib include:

-

VEGFR Signaling: Inhibition of VEGFRs blocks angiogenesis, a critical process for tumor growth and metastasis.

-

MET Signaling: Inhibition of the MET receptor tyrosine kinase disrupts pathways involved in cell proliferation, migration, and invasion.

-

AXL Signaling: AXL is another receptor tyrosine kinase involved in cell survival, proliferation, and migration.

-

RET Signaling: Inhibition of the RET proto-oncogene is particularly relevant in the context of medullary thyroid cancer.

The interconnectedness of these pathways is illustrated below.

Conclusion

Further research, including the synthesis of a this compound standard and its use in dedicated in vitro and in vivo pharmacokinetic and pharmacodynamic studies, would be necessary to fully elucidate its specific ADME properties and contribution, if any, to the overall clinical profile of cabozantinib. The experimental protocols outlined in this guide provide a framework for such future investigations.

References

- 1. ClinPGx [clinpgx.org]

- 2. Implications of Plasma Protein Binding for Pharmacokinetics and Pharmacodynamics of the γ-Secretase Inhibitor RO4929097 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Enzymes Oxidizing the Tyrosine Kinase Inhibitor Cabozantinib: Cabozantinib Is Predominantly Oxidized by CYP3A4 and Its Oxidation Is Stimulated by cyt b5 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Metabolism and Disposition of Cabozantinib in Healthy Male Volunteers and Pharmacologic Characterization of Its Major Metabolites | Semantic Scholar [semanticscholar.org]

- 6. ovid.com [ovid.com]

- 7. Buy Online CAS Number 1628530-42-6 - TRC - this compound | LGC Standards [lgcstandards.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

The Biological Targets of Cabozantinib and its Metabolite Desmethylcabozantinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cabozantinib is a potent multi-tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in a range of malignancies, including medullary thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma. Its therapeutic efficacy is derived from its ability to simultaneously inhibit several key signaling pathways involved in tumor growth, angiogenesis, metastasis, and invasion. A crucial aspect of understanding the complete pharmacological profile of Cabozantinib involves the characterization of its metabolites. This technical guide provides an in-depth overview of the biological targets of Cabozantinib, with a specific focus on its metabolite, Desmethylcabozantinib.

This compound is one of the metabolites formed from the parent drug, Cabozantinib, primarily through the action of cytochrome P450 enzymes in the liver. While Cabozantinib is the primary pharmacologically active agent, understanding the activity of its metabolites is essential for a comprehensive assessment of its overall mechanism of action and potential for drug-drug interactions.

Biological Targets of Cabozantinib

Cabozantinib is a potent inhibitor of a range of receptor tyrosine kinases. The primary targets of Cabozantinib include MET, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and AXL. Additionally, it exhibits inhibitory activity against other important kinases such as RET, KIT, FLT3, and TIE2.[1] This multi-targeted profile allows Cabozantinib to disrupt multiple oncogenic signaling pathways simultaneously.

Quantitative Inhibitory Activity of Cabozantinib

The inhibitory potency of Cabozantinib against its key targets has been quantified using various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a common metric. The following table summarizes the reported IC50 values for Cabozantinib against its principal kinase targets.

| Target Kinase | IC50 (nM) |

| MET | 1.3 |

| VEGFR2 | 0.035 |

| AXL | 7 |

| RET | 5.2 |

| KIT | 4.6 |

| FLT3 | 11.3 |

| TIE2 | 14.3 |

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Biological Activity of this compound

This compound is a product of the metabolism of Cabozantinib. While it is one of the metabolites found in circulation, studies have indicated that the major metabolites of Cabozantinib, including this compound, are significantly less active than the parent compound.

Research has shown that the major metabolites of Cabozantinib possess in vitro inhibitory potencies that are less than or equal to one-tenth that of the parent Cabozantinib against the key targeted kinases MET, RET, and VEGFR2/KDR.[2] This suggests that while this compound may retain some minimal level of activity, the primary therapeutic effects of the drug are attributable to the parent Cabozantinib molecule. Therefore, Cabozantinib is considered the primary pharmacologically active analyte.[3]

Due to this significantly reduced activity, specific IC50 values for this compound against a broad panel of kinases are not widely reported in the scientific literature. The focus of pharmacological studies has remained on the highly potent parent drug.

Signaling Pathways

The multi-targeted nature of Cabozantinib allows it to interfere with several critical signaling pathways implicated in cancer progression. The inhibition of MET, VEGFR2, and AXL disrupts downstream signaling cascades that control cell proliferation, survival, migration, and angiogenesis.

MET Signaling Pathway

The MET receptor tyrosine kinase, upon binding its ligand Hepatocyte Growth Factor (HGF), activates downstream pathways such as the RAS/MAPK and PI3K/AKT pathways, promoting cell growth, survival, and motility. Cabozantinib's inhibition of MET blocks these downstream effects.

Caption: MET Signaling Pathway Inhibition by Cabozantinib.

VEGFR2 Signaling Pathway

VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR2, Cabozantinib blocks the pro-angiogenic signals initiated by VEGF, leading to a reduction in tumor vascularization.

Caption: VEGFR2 Signaling Pathway Inhibition by Cabozantinib.

Experimental Protocols

The determination of the inhibitory activity of compounds like Cabozantinib and its metabolites involves a variety of in vitro and cell-based assays. Below is a generalized workflow for a typical kinase inhibition assay.

General Kinase Inhibition Assay Workflow

A common method to determine the IC50 of a kinase inhibitor is a biochemical kinase assay. This assay measures the enzymatic activity of a purified kinase in the presence of varying concentrations of the inhibitor.

Caption: Generalized Workflow for a Kinase Inhibition Assay.

Conclusion

Cabozantinib is a highly potent multi-tyrosine kinase inhibitor with a well-defined profile of activity against key oncogenic drivers such as MET, VEGFR2, and AXL. Its clinical efficacy is attributed to the simultaneous inhibition of multiple signaling pathways crucial for tumor progression. This compound, a metabolite of Cabozantinib, exhibits substantially lower inhibitory potency compared to the parent compound. Current evidence indicates that the pharmacological activity of Cabozantinib is primarily driven by the parent molecule, with its metabolites being considered largely inactive. Further research focusing on the complete metabolic profile and the potential for any residual activity of its metabolites could provide a more nuanced understanding of the overall pharmacology of Cabozantinib.

References

Desmethylcabozantinib: A Deep Dive into its Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cabozantinib, a potent multi-tyrosine kinase inhibitor, has become a cornerstone in the treatment of several advanced cancers. Its clinical efficacy is attributed to its ability to simultaneously inhibit key signaling pathways involved in tumor progression, angiogenesis, and metastasis, primarily targeting MET, VEGFR2, and RET. As with many small molecule inhibitors, the metabolism of cabozantinib in vivo leads to the formation of various metabolites. Understanding the structure-activity relationship (SAR) of these metabolites is crucial for a comprehensive understanding of the drug's overall pharmacological profile, including its efficacy and potential for off-target effects. This technical guide focuses on desmethylcabozantinib, a primary metabolite of cabozantinib, providing a detailed analysis of its structure, biological activity, and the experimental methodologies used for its characterization.

Chemical Structure and Synthesis

This compound, also known as 7-demethyl cabozantinib, is the product of O-demethylation of the methoxy group at the 7-position of the quinoline ring of cabozantinib. This metabolic transformation is primarily mediated by the cytochrome P450 enzyme CYP3A4.

Structure of Cabozantinib and this compound:

| Compound | Chemical Structure |

| Cabozantinib |

[1] |

| This compound |

[2] |

The synthesis of this compound can be achieved through a multi-step process, often involving the protection and deprotection of functional groups to achieve the desired modification on the quinoline core.

Structure-Activity Relationship: A Comparative Analysis

The primary structural difference between cabozantinib and this compound is the substitution of a methoxy group with a hydroxyl group at the 7-position of the quinoline ring. This seemingly minor modification has a significant impact on the molecule's biological activity.

Kinase Inhibition Profile

The defining characteristic of cabozantinib is its potent inhibition of multiple tyrosine kinases. In vitro studies have demonstrated that its major metabolites, including this compound, exhibit significantly reduced inhibitory activity against these key targets.

Table 1: Comparative Kinase Inhibition Data

| Target Kinase | Cabozantinib (IC50, nM) | This compound (Potency vs. Cabozantinib) |

| MET | 1.3[3] | ≥10-fold lower[4] |

| VEGFR2 | 0.035[3] | ≥10-fold lower[4] |

| RET | 5.2[3] | ≥10-fold lower[4] |

| KIT | 4.6[3] | Not explicitly reported, but expected to be lower |

| AXL | 7[3] | Not explicitly reported, but expected to be lower |

| FLT3 | 11.3[3] | Not explicitly reported, but expected to be lower |

| TIE2 | 14.3[3] | Not explicitly reported, but expected to be lower |

This reduction in potency suggests that the 7-methoxy group on the quinoline ring of cabozantinib is a critical contributor to its high-affinity binding to the ATP-binding pockets of these kinases. The hydroxyl group in this compound may introduce unfavorable steric or electronic interactions, or it may alter the overall conformation of the molecule, leading to a weaker association with the kinase domain.

Antiproliferative Activity

Consistent with its reduced kinase inhibitory activity, this compound generally displays lower antiproliferative activity against cancer cell lines compared to the parent compound. However, the extent of this reduction can be cell-line dependent.

Table 2: Comparative Antiproliferative Activity (IC50, µM)

| Cell Line | Cancer Type | Cabozantinib | This compound |

| Various Cancer Cell Lines | Multiple | Data available from resources like the Genomics of Drug Sensitivity in Cancer database[5] | Limited publicly available data |

Signaling Pathways

Cabozantinib exerts its therapeutic effects by disrupting key signaling pathways downstream of its target kinases. The reduced potency of this compound translates to a diminished ability to modulate these pathways.

Caption: Simplified signaling pathways inhibited by cabozantinib and this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the analysis of this compound's structure-activity relationship.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

Materials:

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Recombinant human kinases (e.g., MET, VEGFR2)

-

Substrate for each kinase (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Test compounds (Cabozantinib and this compound) dissolved in DMSO

-

384-well white plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of cabozantinib and this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Kinase Reaction Setup:

-

Add kinase buffer to each well of a 384-well plate.

-

Add the test compounds or DMSO (vehicle control) to the respective wells.

-

Add the specific kinase to each well (except for the no-enzyme control).

-

Incubate at room temperature for 10-15 minutes.

-

Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

-

-

Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Luminescence Detection: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a dose-response curve.[3][6][7][8][9]

References

- 1. Cabozantinib | C28H24FN3O5 | CID 25102847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy Online CAS Number 1628530-42-6 - TRC - this compound | LGC Standards [lgcstandards.com]

- 3. promega.com [promega.com]

- 4. researchgate.net [researchgate.net]

- 5. Drug: Cabozantinib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 6. ADP-Glo™ Kinase Assay Protocol [promega.kr]

- 7. ulab360.com [ulab360.com]

- 8. ulab360.com [ulab360.com]

- 9. researchgate.net [researchgate.net]

The Discovery and Isolation of Desmethylcabozantinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Desmethylcabozantinib, a primary metabolite of the multi-tyrosine kinase inhibitor, Cabozantinib. This document details the metabolic pathways leading to its formation, experimental protocols for its in vitro generation and analysis, and a plausible synthetic route. Furthermore, it presents a summary of its pharmacological activity in comparison to its parent compound, offering valuable insights for researchers in drug metabolism, pharmacology, and oncology.

Introduction

Cabozantinib is a potent oral small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, vascular endothelial growth factor receptor 2 (VEGFR2), and RET.[1] Its therapeutic efficacy in treating various cancers, such as medullary thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma, is well-established.[1][2] The clinical pharmacokinetics of Cabozantinib are significantly influenced by its extensive metabolism, primarily mediated by the cytochrome P450 enzyme system.[2][3] A key metabolite formed through this process is this compound, resulting from the O-demethylation of one of the methoxy groups on the quinoline ring. Understanding the formation, isolation, and activity of this metabolite is crucial for a comprehensive assessment of Cabozantinib's overall pharmacological profile and potential drug-drug interactions.

Discovery and Metabolic Pathway

This compound was identified as a major metabolite of Cabozantinib through in vitro metabolism studies using human liver microsomes.[4] The formation of this compound, along with other metabolites such as monohydroxy cabozantinib and cabozantinib N-oxide, is primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme.[4]

The metabolic conversion of Cabozantinib to this compound is a phase I O-demethylation reaction. This process involves the enzymatic removal of a methyl group from one of the two methoxy substituents on the quinoline core of the Cabozantinib molecule.

Below is a diagram illustrating the metabolic pathway from Cabozantinib to this compound.

Experimental Protocols

In Vitro Generation of this compound using Human Liver Microsomes

This protocol describes the generation of this compound from Cabozantinib using human liver microsomes for subsequent identification and characterization.

Materials:

-

Cabozantinib

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade

-

Formic acid

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing Cabozantinib (final concentration, e.g., 1-10 µM), human liver microsomes (e.g., 0.5 mg/mL protein), and phosphate buffer (pH 7.4).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Protein Precipitation: Vortex the mixture and centrifuge to precipitate the microsomal proteins.

-

Sample Preparation for Analysis: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.

The following diagram outlines the experimental workflow for the in vitro generation and identification of this compound.

Plausible Synthesis of this compound

Key Synthetic Steps:

-

Synthesis of the Quinoline Core: The synthesis begins with the construction of the 7-hydroxy-6-methoxyquinoline core. This can be achieved through a series of reactions starting from 4-hydroxy-3-methoxybenzaldehyde, which is a demethylated precursor to the corresponding dimethoxy starting material used in Cabozantinib synthesis.

-

Coupling with the Side Chain: The synthesized quinoline core is then coupled with the N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide side chain.

A simplified representation of this synthetic approach is provided below.

Isolation and Purification

The isolation and purification of this compound from an in vitro metabolism study can be achieved using preparative High-Performance Liquid Chromatography (HPLC).

Procedure:

-

Scale-up in vitro Generation: Perform a scaled-up version of the in vitro metabolism protocol (Section 3.1) to generate a sufficient quantity of the metabolite.

-

Sample Preparation: Following protein precipitation and evaporation, reconstitute the sample in a minimal amount of mobile phase.

-

Preparative HPLC: Inject the concentrated sample onto a preparative HPLC column (e.g., C18). Use a gradient elution method with solvents such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) to separate the metabolites.

-

Fraction Collection: Collect fractions corresponding to the elution time of this compound, as determined by prior analytical LC-MS/MS analysis.

-

Purity Analysis: Analyze the collected fractions for purity using analytical HPLC-UV and confirm the identity by mass spectrometry.

-

Solvent Removal: Pool the pure fractions and remove the solvent by lyophilization or evaporation to obtain the isolated this compound.

Analytical Characterization

This compound is typically characterized using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Typical LC-MS/MS Parameters:

-

Chromatography: Reversed-phase HPLC with a C18 column.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the [M+H]+ of this compound, and the product ions will be specific fragments generated by collision-induced dissociation.

Pharmacological Activity and Data

In vitro studies have shown that the major metabolites of Cabozantinib, including by extension this compound, have significantly reduced inhibitory potency against the primary target kinases compared to the parent drug.

| Compound | Target Kinase | IC50 (nM) | Relative Potency |

| Cabozantinib | MET | 1.3 | 1x |

| VEGFR2 | 0.035 | 1x | |

| RET | 5.2 | 1x | |

| This compound | MET, VEGFR2, RET | ≥10x higher than Cabozantinib | ≤1/10th of Cabozantinib |

Table 1: Comparative in vitro inhibitory activity of Cabozantinib and this compound.[3][8]

The data indicates that while this compound is a major metabolite, its contribution to the overall pharmacological activity of Cabozantinib is likely to be minor due to its substantially lower potency.[3]

Signaling Pathways

Cabozantinib exerts its anti-tumor effects by inhibiting key signaling pathways involved in tumorigenesis, angiogenesis, and metastasis. The primary targets are the MET and VEGFR2 signaling pathways. While the direct interaction of this compound with these pathways is less potent, understanding the parent drug's mechanism provides context for the metabolite's role.

Conclusion

This compound is a significant metabolite of Cabozantinib, formed through CYP3A4-mediated O-demethylation. Its discovery and characterization are essential for a complete understanding of Cabozantinib's disposition in the body. While its pharmacological activity is substantially lower than the parent compound, the methodologies for its in vitro generation, isolation, and analysis outlined in this guide provide a framework for further investigation into its potential roles and as a biomarker of Cabozantinib metabolism. The provided synthetic strategy offers a starting point for obtaining this metabolite as a reference standard for analytical and pharmacological studies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Metabolism and Disposition of Cabozantinib in Healthy Male Volunteers and Pharmacologic Characterization of Its Major Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of Enzymes Oxidizing the Tyrosine Kinase Inhibitor Cabozantinib: Cabozantinib Is Predominantly Oxidized by CYP3A4 and Its Oxidation Is Stimulated by cyt b5 Activity [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis and In Vitro Investigation of Cabozantinib-Based PROTACs to Target c-Met Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and In Vitro Investigation of Cabozantinib-Based PROTACs to Target c-Met Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Desmethylcabozantinib: A Core Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cabozantinib is a potent small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs) central to tumor progression, including MET, vascular endothelial growth factor receptor 2 (VEGFR2), and AXL.[1] Its clinical efficacy in various malignancies is well-documented.[2] Understanding the metabolic fate of cabozantinib is crucial for a comprehensive assessment of its pharmacology, potential drug-drug interactions, and overall therapeutic window. This technical guide provides an in-depth focus on desmethylcabozantinib, a primary metabolite of cabozantinib, intended to support research and development efforts in oncology.

Metabolism of Cabozantinib and Formation of this compound

Cabozantinib undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system.[3] In vitro studies using human liver microsomes have identified three main oxidative metabolites: cabozantinib N-oxide, monohydroxy cabozantinib, and this compound.[4] While CYP3A4 is the predominant enzyme responsible for the overall metabolism of cabozantinib, the formation of this compound has been specifically attributed to CYP1B1.[5]

The metabolic pathway leading to the formation of this compound involves the O-demethylation of one of the methoxy groups on the quinoline ring of the parent cabozantinib molecule.

Pharmacological Activity of this compound

Preclinical evaluations have consistently demonstrated that the major metabolites of cabozantinib, including this compound, possess significantly reduced pharmacological activity compared to the parent compound.

In Vitro Kinase Inhibition

Studies have shown that the in vitro inhibitory potency of major cabozantinib metabolites against key target kinases is substantially lower than that of cabozantinib itself.

| Compound | Relative Potency vs. Cabozantinib (MET, RET, VEGFR2/KDR) |

| Cabozantinib | 1x |

| This compound | ≤1/10th |

| Cabozantinib N-oxide | ≤1/10th |

| Monohydroxy Sulfate | ≤1/10th |

| Amide Cleavage Product | ≤1/10th |

| Table 1: Comparative In Vitro Kinase Inhibition[5] |

Pharmacokinetics of this compound

Following oral administration of cabozantinib, this compound is one of the metabolites detected in plasma. However, its exposure is significantly lower than that of the parent drug and some other major metabolites.

| Analyte | Relative Plasma Radioactivity Exposure (AUC0-t) |

| Cabozantinib | 27.2% |

| Monohydroxy sulfate (EXEL-1646) | 25.2% |

| 6-desmethyl amide cleavage product sulfate (EXEL-1644) | 32.3% |

| N-oxide (EXEL-5162) | 7.0% |

| Amide cleavage product (EXEL-5366) | 6.0% |

| Table 2: Relative Plasma Exposure of Cabozantinib and its Major Metabolites[5] |

Experimental Protocols

Protocol for LC-MS/MS Analysis of this compound in Human Plasma

This protocol is adapted from established methods for the quantification of cabozantinib and can be optimized for this compound.[6][7] A this compound reference standard is required for the preparation of calibration standards and quality controls.

5.1.1 Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., cabozantinib-d4)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K2EDTA)

5.1.2 Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

5.1.3 Chromatographic Conditions

-

Column: C18 reverse-phase column (e.g., XBridge C18, 50 x 4.6 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.7 mL/min

-

Gradient: Isocratic or gradient elution, to be optimized for separation from cabozantinib and other metabolites.

-

Injection Volume: 5-10 µL

5.1.4 Mass Spectrometric Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: To be determined by infusing the this compound reference standard. The precursor ion will be [M+H]+. Product ions will be selected based on fragmentation patterns.

-

Source Parameters: Optimized for signal intensity (e.g., capillary voltage, source temperature, gas flows).

5.1.5 Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample, add 150 µL of ACN containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of mobile phase A/B mixture.

-

Inject into the LC-MS/MS system.

Protocol for In Vitro Kinase Assay (Mobility Shift Assay)

This protocol outlines a representative mobility shift assay for determining the inhibitory activity of this compound against a target kinase (e.g., MET, VEGFR2). This method measures the enzymatic conversion of a fluorescently labeled peptide substrate to its phosphorylated product.

5.2.1 Materials and Reagents

-

Recombinant human kinase (e.g., MET, VEGFR2)

-

Fluorescently labeled peptide substrate

-

ATP

-

This compound reference standard

-

Kinase reaction buffer (e.g., HEPES, MgCl2, Brij-35, DTT)

-

Stop buffer (e.g., EDTA)

-

DMSO

5.2.2 Instrumentation

-

Microfluidic mobility shift assay platform (e.g., Caliper LabChip)

5.2.3 Assay Procedure

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer.

-

Reaction Setup: In a 384-well plate, add:

-

5 µL of diluted this compound or DMSO (for control).

-

10 µL of kinase solution (pre-diluted in reaction buffer).

-

Incubate for 10-15 minutes at room temperature.

-

-

Initiate Reaction: Add 10 µL of substrate/ATP mix (pre-diluted in reaction buffer with MgCl2).

-

Incubation: Incubate the reaction plate at 28°C for a predetermined time (e.g., 60 minutes).

-

Stop Reaction: Add 25 µL of stop buffer.

-

Analysis: Analyze the plate on the microfluidic mobility shift assay platform according to the manufacturer's instructions. The instrument will separate the fluorescent substrate and product, and the percent conversion is calculated.

-

Data Analysis: Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Synthesis of this compound Reference Standard

A reference standard of this compound is essential for accurate quantification in analytical methods. The synthesis can be approached by modifying established synthetic routes for cabozantinib. A plausible retrosynthetic analysis suggests starting with a protected O-desmethylated quinoline intermediate.

A potential synthetic route involves the coupling of 4-(6-methoxy-7-(benzyloxy)quinolin-4-yloxy)aniline with 1-((4-fluorophenyl)carbamoyl)cyclopropane-1-carbonyl chloride, followed by deprotection of the benzyl group to yield this compound.

Signaling Pathways

Cabozantinib exerts its anti-tumor effects by inhibiting multiple signaling pathways crucial for tumor growth, angiogenesis, and metastasis.[1] These include the MET, VEGFR2, and AXL signaling cascades. Given the significantly lower in vitro potency of this compound, its impact on these pathways is expected to be substantially attenuated compared to the parent drug.

Conclusion

This compound is a minor metabolite of cabozantinib with substantially reduced pharmacological activity. Its lower potency and plasma exposure suggest that it is unlikely to contribute significantly to the overall clinical efficacy of cabozantinib. However, a thorough understanding of its properties is essential for a complete characterization of cabozantinib's disposition and for regulatory purposes. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the role of this compound in the context of cabozantinib therapy.

References

- 1. Technology [nanosyn.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. s3.pgkb.org [s3.pgkb.org]

- 5. Identification of Enzymes Oxidizing the Tyrosine Kinase Inhibitor Cabozantinib: Cabozantinib Is Predominantly Oxidized by CYP3A4 and Its Oxidation Is Stimulated by cyt b5 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. media.cellsignal.com [media.cellsignal.com]

- 7. assets.fishersci.com [assets.fishersci.com]

Physicochemical Properties of Desmethylcabozantinib: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylcabozantinib is a significant metabolite of Cabozantinib, a potent multi-tyrosine kinase inhibitor used in the treatment of various cancers. Understanding the physicochemical properties of this metabolite is crucial for a comprehensive assessment of the parent drug's pharmacokinetics, metabolism, and overall therapeutic profile. This technical guide provides a detailed overview of the core physicochemical properties of this compound, methodologies for their determination, and its role in relevant signaling pathways.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. Experimentally determined values are provided where available, supplemented by computationally predicted data to offer a comprehensive profile.

| Property | Value | Source |

| IUPAC Name | N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide | N/A |

| CAS Number | 1628530-42-6 | [1] |

| Chemical Formula | C27H22FN3O5 | [1] |

| Molecular Weight | 487.49 g/mol | [1] |

| Predicted Melting Point | 245-255 °C | Predicted |

| Predicted Boiling Point | 780-800 °C | Predicted |

| Predicted Water Solubility | 0.01-0.05 g/L | Predicted |

| Predicted pKa (most acidic) | 8.5-9.5 | Predicted |

| Predicted pKa (most basic) | 4.0-5.0 | Predicted |

| Predicted logP | 3.5-4.5 | Predicted |

| Predicted Polar Surface Area | 100-110 Ų | Predicted |

Signaling Pathway Involvement

This compound is a metabolite of Cabozantinib, which is known to inhibit multiple receptor tyrosine kinases (RTKs) involved in tumor progression, angiogenesis, and metastasis. These include MET, VEGFR2, AXL, and RET. While the inhibitory potency of this compound is generally reported to be significantly lower than that of the parent compound, its formation through metabolism by enzymes such as CYP3A4 suggests it may still interact with the same signaling pathways, albeit with reduced affinity.[2][3][4]

The following diagram illustrates the primary signaling pathways targeted by the parent compound, Cabozantinib. It is hypothesized that this compound interacts with these same pathways.

Caption: Signaling pathways targeted by Cabozantinib and its metabolite, this compound.

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These are standard protocols applicable to small molecules like this compound.

Water Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the aqueous solubility of a compound.[1][5][6]

Caption: Workflow for determining water solubility using the shake-flask method.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a standard method for determining the acid dissociation constant (pKa) of a substance.[7][8][9][10]

Caption: Workflow for pKa determination via potentiometric titration.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.[11][12][13][14][15]

Caption: Workflow for logP determination using the shake-flask method.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While experimental data for this specific metabolite is limited, the provided predicted values and established experimental protocols offer a robust framework for researchers and drug development professionals. A thorough characterization of this compound is essential for a complete understanding of the disposition and therapeutic window of its parent compound, Cabozantinib. Further experimental validation of the predicted properties is recommended to refine this profile.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. Identification of Enzymes Oxidizing the Tyrosine Kinase Inhibitor Cabozantinib: Cabozantinib Is Predominantly Oxidized by CYP3A4 and Its Oxidation Is Stimulated by cyt b5 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Enzymes Oxidizing the Tyrosine Kinase Inhibitor Cabozantinib: Cabozantinib Is Predominantly Oxidized by CYP3A4 and Its Oxidation Is Stimulated by cyt b5 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cabozantinib: Multi-kinase Inhibitor of MET, AXL, RET, and VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. who.int [who.int]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 15. LogP / LogD shake-flask method [protocols.io]

The Enzymatic Conversion of Cabozantinib to Desmethylcabozantinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic conversion of the tyrosine kinase inhibitor cabozantinib to its metabolite, desmethylcabozantinib. The following sections detail the primary enzymes involved, quantitative kinetic data, experimental methodologies for studying this biotransformation, and the relevant signaling pathways affected by the parent compound.

Executive Summary

Cabozantinib is a potent inhibitor of multiple receptor tyrosine kinases (RTKs) and is primarily metabolized in the liver.[1] The conversion to its various metabolites, including this compound, is a critical aspect of its pharmacokinetic profile. Understanding this process is essential for predicting drug-drug interactions, patient variability in response, and the overall disposition of the drug. The primary enzyme responsible for the metabolism of cabozantinib is Cytochrome P450 3A4 (CYP3A4), with minor contributions from other enzymes.[1][2][3][4][5][6][7] The metabolites of cabozantinib are generally considered to be inactive or possess significantly less pharmacological activity than the parent drug.[7][8][9]

Enzymatic Conversion Pathway

The metabolic conversion of cabozantinib to this compound is an O-demethylation reaction. This process is predominantly catalyzed by the CYP3A4 enzyme, a member of the cytochrome P450 superfamily of monooxygenases.[2][3][4][5] Research has also indicated that the activity of CYP3A4 in metabolizing cabozantinib can be stimulated by cytochrome b5.[2][3][4][5][6]

Below is a diagram illustrating the enzymatic conversion of cabozantinib to its primary metabolites.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. mdpi.com [mdpi.com]

- 3. Identification of Enzymes Oxidizing the Tyrosine Kinase Inhibitor Cabozantinib: Cabozantinib Is Predominantly Oxidized by CYP3A4 and Its Oxidation Is Stimulated by cyt b5 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Identification of Enzymes Oxidizing the Tyrosine Kinase Inhibitor Cabozantinib: Cabozantinib Is Predominantly Oxidized by CYP3A4 and Its Oxidation Is Stimulated by cyt b5 Activity | Semantic Scholar [semanticscholar.org]

- 5. Identification of Enzymes Oxidizing the Tyrosine Kinase Inhibitor Cabozantinib: Cabozantinib Is Predominantly Oxidized by CYP3A4 and Its Oxidation Is Stimulated by cyt b5 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Clinical Pharmacokinetics and Pharmacodynamics of Cabozantinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical Pharmacokinetics and Pharmacodynamics of Cabozantinib | CoLab [colab.ws]

The Role of Desmethylcabozantinib in Acquired Drug Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cabozantinib is a potent multi-targeted tyrosine kinase inhibitor (TKI) effective against a range of cancers. However, the development of acquired resistance remains a significant clinical challenge. This technical guide provides an in-depth analysis of the current understanding of the role of its metabolite, desmethylcabozantinib, in the context of acquired drug resistance. While the direct role of this compound in mediating or overcoming resistance is not extensively documented, this guide synthesizes available data on its metabolism, potency, and the broader mechanisms of cabozantinib resistance to inform future research and drug development strategies.

Introduction to Cabozantinib and Acquired Resistance

Cabozantinib is an oral TKI that targets multiple receptor tyrosine kinases, including MET, VEGFR2, AXL, and RET, which are crucial for tumor cell proliferation, survival, angiogenesis, and metastasis.[1][2] Despite its efficacy, many patients eventually develop resistance, limiting its long-term clinical benefit. Mechanisms of acquired resistance to cabozantinib are multifaceted and can involve on-target mutations, activation of bypass signaling pathways, and alterations in the tumor microenvironment.[3][4] Understanding the contribution of its metabolites is crucial for a comprehensive view of its long-term efficacy and potential strategies to circumvent resistance.

Metabolism and Pharmacokinetics of Cabozantinib

Cabozantinib is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and to a lesser extent, CYP2C9.[5] This process generates several metabolites, including this compound. One study identified this compound as one of the three main metabolites detected after incubation of cabozantinib with human liver microsomes, alongside cabozantinib N-oxide and monohydroxy cabozantinib.[6] The formation of this compound has been attributed to the activity of CYP1A1 and CYP1B1, and its formation by CYP3A5 is stimulated by cytochrome b5.[7]

Clinical studies have measured the plasma levels of cabozantinib and its metabolites in patients.[8][9][10] While these studies provide valuable pharmacokinetic data for the parent drug, specific correlations between the plasma concentrations of this compound and the emergence of clinical resistance have not been established.

Kinase Inhibition Profile and Potency of Cabozantinib and its Metabolites

A pivotal study characterizing the major metabolites of cabozantinib revealed that they possess significantly reduced inhibitory activity compared to the parent compound. Specifically, the major metabolites, including the 6-desmethyl amide cleavage product sulfate (EXEL-1644), demonstrated in vitro inhibition potencies that were at least ten times lower than cabozantinib against the key target kinases MET, RET, and VEGFR2/KDR.[11][12][13]

Table 1: Comparative in vitro Kinase Inhibition

| Compound | Target Kinase | Relative Potency vs. Cabozantinib |

| Cabozantinib | MET, RET, VEGFR2 | 1x |

| Major Metabolites | MET, RET, VEGFR2 | ≤ 0.1x[11][12][13] |

Note: Data for this compound specifically is not available in the public domain; this table reflects the general finding for major cabozantinib metabolites.

This substantial decrease in potency suggests that this compound is unlikely to exert significant therapeutic or resistance-modulating effects at clinically relevant concentrations.

Signaling Pathways in Cabozantinib Action and Resistance

Cabozantinib exerts its anti-tumor effects by simultaneously inhibiting multiple signaling pathways critical for tumor growth and angiogenesis. The development of resistance often involves the reactivation of these pathways or the activation of alternative survival signals.

Caption: Signaling pathways inhibited by cabozantinib.

Acquired resistance can emerge through various mechanisms, including:

-

On-target mutations: Alterations in the kinase domain of target receptors that prevent cabozantinib binding.

-

Bypass signaling: Upregulation of alternative signaling pathways that promote cell survival and proliferation, independent of the targets inhibited by cabozantinib. One documented mechanism is the YAP/TBX5-dependent induction of FGFR1.[3]

-

Drug efflux pumps: Increased expression of transporters like ABCG2 that actively pump cabozantinib out of the cancer cells.[14][15]

Given the significantly lower potency of its metabolites, it is improbable that this compound plays a substantial role in either driving or overcoming these resistance mechanisms.

Experimental Protocols

The following are generalized protocols for key experiments relevant to the study of cabozantinib resistance. These can be adapted to investigate the effects of this compound, should a sufficient quantity of the purified metabolite be available.

Generation of Cabozantinib-Resistant Cell Lines

Caption: Workflow for generating resistant cell lines.

-

Cell Culture: Culture the parental cancer cell line in its recommended growth medium.

-

Initial Drug Exposure: Treat the cells with a low concentration of cabozantinib (e.g., near the IC20).

-

Dose Escalation: Gradually increase the concentration of cabozantinib in the culture medium as the cells develop resistance and resume proliferation.[16]

-

Isolation of Resistant Clones: Once cells are proliferating steadily at a high concentration of cabozantinib, isolate single-cell clones by limiting dilution or cell sorting.[17]

-

Expansion and Characterization: Expand the resistant clones and confirm their resistance phenotype using cell viability assays.

Cell Viability Assay (MTT/MTS Assay)

-

Cell Seeding: Seed both parental and cabozantinib-resistant cells into 96-well plates at a predetermined optimal density.[18]

-

Drug Treatment: After cell attachment, treat the cells with a serial dilution of cabozantinib or this compound for a specified period (e.g., 72 hours).[19][20]

-

Reagent Addition: Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.[21][22]

-

Measurement: For MTT, add a solubilizing agent to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength using a microplate reader.[21]

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the drug concentration.

Western Blotting for Signaling Pathway Analysis

-

Cell Lysis: Treat parental and resistant cells with cabozantinib or this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.[23]

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., MET, AXL, AKT, ERK).[24][25][26][27]

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

In Vivo Tumor Xenograft Model

-

Cell Implantation: Subcutaneously inject parental or cabozantinib-resistant cancer cells into immunocompromised mice.[14][15][28][29][30]

-

Tumor Growth and Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, cabozantinib, this compound). Administer the compounds orally at predetermined doses and schedules.

-

Tumor Measurement: Measure tumor volume regularly using calipers.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

Conclusion and Future Directions

The available evidence strongly suggests that this compound, like other major metabolites of cabozantinib, is significantly less potent than the parent drug.[11][12][13] Consequently, its direct contribution to either the therapeutic effect or the development of acquired resistance is likely to be minimal. The primary drivers of cabozantinib resistance are established mechanisms such as on-target mutations and the activation of bypass signaling pathways.[3]

Future research should focus on:

-

Definitive Characterization of this compound: Although challenging due to the limited availability of the purified metabolite, a definitive study of the in vitro kinase inhibitory profile and activity of this compound in cabozantinib-resistant models would formally confirm its role (or lack thereof).

-

Investigating Metabolite-Drug Interactions: While less potent, metabolites can sometimes interfere with the transport or metabolism of the parent drug. Studies on potential drug-drug interactions between cabozantinib and its metabolites at the level of drug transporters and metabolizing enzymes could provide further insights.

-

Focus on Clinically Relevant Resistance Mechanisms: Continued investigation into the genetic and signaling alterations that drive cabozantinib resistance in patients will be crucial for the development of effective second-line therapies and combination strategies.

References

- 1. Cabozantinib: Multi-kinase Inhibitor of MET, AXL, RET, and VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potent antitumor activity of Cabozantinib, a c-MET and VEGFR2 Inhibitor, in a Colorectal Cancer Patient-derived Tumor Explant Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Designing novel cabozantinib analogues as p-glycoprotein inhibitors to target cancer cell resistance using molecular docking study, ADMET screening, bioisosteric approach, and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Identification of Enzymes Oxidizing the Tyrosine Kinase Inhibitor Cabozantinib: Cabozantinib Is Predominantly Oxidized by CYP3A4 and Its Oxidation Is Stimulated by cyt b5 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Enzymes Oxidizing the Tyrosine Kinase Inhibitor Cabozantinib: Cabozantinib Is Predominantly Oxidized by CYP3A4 and Its Oxidation Is Stimulated by cyt b5 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Plasma Cabozantinib Level Measurement in Patients with Renal Cell and Hepatocellular Carcinomas Using a Simple HPLC–UV Method Suitable for Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative determination of plasma cabozantinib concentration using HPLC-UV and its application to patients with renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ClinPGx [clinpgx.org]

- 12. [PDF] Metabolism and Disposition of Cabozantinib in Healthy Male Volunteers and Pharmacologic Characterization of Its Major Metabolites | Semantic Scholar [semanticscholar.org]

- 13. Metabolism and Disposition of Cabozantinib in Healthy Male Volunteers and Pharmacologic Characterization of Its Major Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cabozantinib Reverses Topotecan Resistance in Human Non-Small Cell Lung Cancer NCI-H460/TPT10 Cell Line and Tumor Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cabozantinib Reverses Topotecan Resistance in Human Non-Small Cell Lung Cancer NCI-H460/TPT10 Cell Line and Tumor Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 17. knowledge.lonza.com [knowledge.lonza.com]

- 18. wjpls.org [wjpls.org]

- 19. 4.2. Cell Viability Assay [bio-protocol.org]

- 20. Cell viability assay [bio-protocol.org]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. juniperpublishers.com [juniperpublishers.com]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. researchgate.net [researchgate.net]

- 25. Endocytic trafficking of GAS6–AXL complexes is associated with sustained AKT activation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. escholarship.org [escholarship.org]

- 27. spandidos-publications.com [spandidos-publications.com]

- 28. tandfonline.com [tandfonline.com]

- 29. Cabozantinib can block growth of neuroendocrine prostate cancer patient-derived xenografts by disrupting tumor vasculature | PLOS One [journals.plos.org]

- 30. Frontiers | Cabozantinib Reverses Topotecan Resistance in Human Non-Small Cell Lung Cancer NCI-H460/TPT10 Cell Line and Tumor Xenograft Model [frontiersin.org]

The Metabolic Journey of Cabozantinib: A Deep Dive into the Formation of Desmethylcabozantinib

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of cabozantinib, with a specific focus on its conversion to the metabolite, desmethylcabozantinib. Cabozantinib, a potent multi-targeted tyrosine kinase inhibitor, is a cornerstone in the treatment of various cancers, including renal cell carcinoma, hepatocellular carcinoma, and medullary thyroid cancer.[1][2] A thorough understanding of its metabolism is critical for optimizing its therapeutic efficacy and managing potential drug-drug interactions.

Executive Summary

Cabozantinib undergoes extensive metabolism primarily mediated by the cytochrome P450 enzyme system, with CYP3A4 being the principal catalyst.[1][2][3][4][5][6][7][8][9] This metabolic conversion results in the formation of several metabolites, including the N-oxide, monohydroxy, and desmethyl derivatives.[4][5][7] This guide will dissect the enzymatic processes leading to this compound, present key quantitative data on its formation and pharmacokinetics, detail the experimental protocols used to elucidate these pathways, and visualize the complex interactions involved.

The Metabolic Pathway: From Cabozantinib to this compound

The biotransformation of cabozantinib is a complex process involving multiple enzymatic reactions. The formation of this compound occurs through O-demethylation, a reaction predominantly catalyzed by CYP3A4. In vitro studies using human liver microsomes have identified this compound as one of the three primary metabolites, alongside cabozantinib N-oxide and monohydroxy cabozantinib.[4][5][7] Further in vivo investigations in healthy volunteers have identified a broader spectrum of 17 metabolites, with the major circulating forms being sulfates and N-oxides.[10][11] Specifically, two desmethylated metabolites, M19 and M22, have been identified.[12]

The primary enzyme responsible for the metabolism of cabozantinib is CYP3A4, with a minor contribution from CYP2C9.[3][13] The activity of CYP3A4 can be significantly influenced by co-administered drugs, leading to potential drug-drug interactions. Strong inhibitors of CYP3A4, such as ketoconazole, can increase cabozantinib exposure, while strong inducers, like rifampicin, can decrease its plasma concentrations.[2][6][11][14][15][16]

Below is a diagram illustrating the metabolic conversion of cabozantinib.

References

- 1. Cabozantinib: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Identification of Enzymes Oxidizing the Tyrosine Kinase Inhibitor Cabozantinib: Cabozantinib Is Predominantly Oxidized by CYP3A4 and Its Oxidation Is Stimulated by cyt b5 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Enzymes Oxidizing the Tyrosine Kinase Inhibitor Cabozantinib: Cabozantinib Is Predominantly Oxidized by CYP3A4 and Its Oxidation Is Stimulated by cyt b5 Activity [mdpi.com]

- 6. Management of Adverse Events Associated with Cabozantinib Therapy in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Enzymes Oxidizing the Tyrosine Kinase Inhibitor Cabozantinib: Cabozantinib Is Predominantly Oxidized by CYP3A4 and Its Oxidation Is Stimulated by cyt b5 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of the metabolite of cabozantinib generated from liver microsomes and hepatocytes by ultra-high performance liquid chromatography coupled to quadrupole/orbitrap high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolism and Disposition of Cabozantinib in Healthy Male Volunteers and Pharmacologic Characterization of Its Major Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clinical Pharmacokinetics and Pharmacodynamics of Cabozantinib | CoLab [colab.ws]

- 12. ovid.com [ovid.com]

- 13. ClinPGx [clinpgx.org]

- 14. reference.medscape.com [reference.medscape.com]

- 15. Cabometyx (Cabozantinib Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 16. Clinical Pharmacokinetics and Pharmacodynamics of Cabozantinib - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Desmethylcabozantinib: An In-Depth Technical Guide on its Interaction with Receptor Tyrosine Kinases

For Researchers, Scientists, and Drug Development Professionals

Introduction